molecular formula C25H21ClFNO4 B14902472 N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH

N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH

Cat. No.: B14902472
M. Wt: 453.9 g/mol
InChI Key: HDSBYFCTHJEGDJ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Non-Canonical Amino Acids in Peptide Science

The foundation of life's proteins is built upon a set of 20 canonical amino acids, each encoded by our DNA. researchgate.net However, the world of amino acids extends far beyond this standard set. Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are those not naturally incorporated into polypeptide chains. thedailyscientist.orgrsc.org These can be naturally occurring in organisms like plants and bacteria or be created synthetically. thedailyscientist.org

The introduction of ncAAs into peptide and protein structures is a powerful strategy in peptide science and drug discovery. thedailyscientist.orgnih.gov By moving beyond the limitations of the 20 canonical amino acids, scientists can design peptides with improved characteristics. nih.govacs.org These modifications can lead to enhanced stability, increased biological activity, and novel functionalities. thedailyscientist.orgnih.gov The use of ncAAs has been instrumental in developing new therapeutics, including antimicrobial and anticancer peptides. rsc.org

Significance of Halogenation in Amino Acid Side Chains: Fluorine and Chlorine

The strategic placement of halogen atoms, such as fluorine and chlorine, onto the side chains of amino acids can significantly alter their properties and the behavior of the peptides they form. nih.govwikipedia.org This process, known as halogenation, is a key tool for medicinal chemists. wikipedia.org

Fluorine: The incorporation of fluorine is particularly noteworthy. nih.gov Despite being the most electronegative element, its effects can be subtle and context-dependent. nih.govacs.org Introducing a small number of fluorine atoms can increase the polarity of an otherwise non-polar amino acid side chain. acs.org This modification can influence a peptide's secondary structure, folding properties, and stability against degradation by enzymes. nih.govacs.orggoogle.com The impact of fluorination depends on the number and position of the fluorine atoms and their interaction with the surrounding environment. acs.org

Chlorine: Chlorine, another halogen, also plays a significant role in modifying amino acid properties. The introduction of chlorine into amino acid side chains can influence how they interact with other molecules. researchgate.netnih.gov For instance, chlorination of certain amino acids within a peptide can lead to changes in protein structure and function. acs.orgresearchgate.netnih.gov Studies have shown that chlorine has a high propensity to interact with the amino acid leucine. researchgate.netnih.gov

Overview of Fmoc Protection Strategy in Peptide Synthesis and its Role in Functional Building Blocks

The synthesis of peptides is a stepwise process that requires careful control to ensure the correct sequence of amino acids is assembled. altabioscience.com A crucial aspect of this process is the use of protecting groups to prevent unwanted reactions at the amino group of an amino acid. altabioscience.comlgcstandards.com The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in a method called solid-phase peptide synthesis (SPPS). altabioscience.comcreative-peptides.comamericanpeptidesociety.org

The Fmoc strategy, developed in the late 1970s, offers several advantages. lgcstandards.com It is known for its mild reaction conditions, which are compatible with a wide range of amino acids, including those with sensitive modifications. altabioscience.comnih.gov The Fmoc group is stable under acidic conditions but can be easily removed with a weak base, such as piperidine (B6355638), allowing for the sequential addition of amino acids to build the peptide chain. creative-peptides.comwikipedia.org This orthogonality is a key advantage over other methods that require harsh acidic conditions for deprotection. nih.gov

The use of Fmoc-protected amino acids as building blocks has become standard in peptide synthesis. acs.orgnih.gov These pre-protected amino acids, including non-canonical variants like N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH, are essential for the efficient and reliable construction of complex and novel peptides for research and therapeutic applications. acs.orgsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H21ClFNO4

Molecular Weight

453.9 g/mol

IUPAC Name

(2S)-4-(3-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H21ClFNO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30)/t22-/m0/s1

InChI Key

HDSBYFCTHJEGDJ-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C(=CC=C4)Cl)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)Cl)F)C(=O)O

Origin of Product

United States

Synthetic Methodologies for N Fmoc L Homophe 2 F,3 Cl Oh

Strategies for Constructing Halogenated Homophenylalanine Scaffolds

The core of the molecule, the L-homophenylalanine framework with a 2-fluoro, 3-chloro-substituted phenyl ring, requires sophisticated synthetic approaches to ensure the correct stereochemistry and substitution pattern.

Achieving the desired L-configuration at the α-carbon is critical for the biological activity of peptides incorporating this amino acid. Several strategies are employed to establish this stereocenter.

Chiral Auxiliaries: A common and effective method involves the use of chiral auxiliaries. acs.orgnih.govnumberanalytics.com These are chiral molecules that are temporarily attached to the substrate to direct a chemical reaction in a stereoselective manner. numberanalytics.com For instance, a chiral auxiliary like (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide can be used to induce the desired stereochemistry during the formation of the amino acid. tcichemicals.com After the key stereocenter is set, the auxiliary is cleaved and can often be recycled. tcichemicals.com Evans oxazolidinones and Corey's chiral auxiliaries are other prominent examples that have been instrumental in the asymmetric synthesis of complex molecules. nih.gov

Enzymatic Synthesis: Biocatalysis offers a highly specific and efficient alternative for producing enantiopure L-homophenylalanine. nih.govresearchgate.net Enzymes such as transaminases or phenylalanine dehydrogenases can catalyze the conversion of a prochiral precursor, like 2-oxo-4-phenylbutyric acid, into L-homophenylalanine with high enantiomeric excess (>99% ee). nih.govgoogle.com This method is often cost-effective and operates under mild reaction conditions. researchgate.netnih.gov Engineered enzymes can further enhance catalytic efficiency and substrate specificity. researchgate.net

Photoredox Catalysis: Modern synthetic methods, such as visible light-promoted photoredox catalysis, provide another avenue for stereoselective amino acid synthesis. chemrxiv.orgrsc.org This technique can utilize ubiquitous carboxylic acids as radical precursors to add to a chiral glyoxylate-derived N-sulfinyl imine, affording a variety of unnatural α-amino acids with high stereoselectivity. rsc.org

ApproachKey FeaturesExample
Chiral Auxiliaries Temporarily incorporate a chiral molecule to direct stereoselective reactions. numberanalytics.comUse of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide to guide alkylation. tcichemicals.com
Enzymatic Synthesis Utilizes enzymes like transaminases for high enantioselectivity (>99% ee) from prochiral ketones. nih.govgoogle.comConversion of 2-oxo-4-phenylbutyric acid to L-homophenylalanine using an engineered phenylalanine dehydrogenase. researchgate.net
Photoredox Catalysis Employs visible light and a photocatalyst to generate radicals from carboxylic acids for addition to chiral imines. chemrxiv.orgrsc.orgStereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine. rsc.org

The precise placement of fluorine at the C2 position and chlorine at the C3 position of the phenyl ring is a significant challenge due to the directing effects of substituents.

Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org For the synthesis of the 2-fluoro-3-chloro pattern, one could start with a precursor like 1-bromo-2-fluorobenzene. The fluorine atom itself can act as a weak directing group. More powerful DMGs, such as an amide or carbamate (B1207046) group, can be used to ensure lithiation occurs at the desired position. uwindsor.canih.gov Subsequent reaction with an electrophilic chlorine source would then yield the 2-fluoro-3-chlorinated aromatic ring. The order of introduction of the halogens is crucial and is determined by the directing effects of the groups already present on the ring. Fluorine is known to promote ortho C-H metalation. researchgate.net

Synthesis from Halogenated Precursors: An alternative route involves starting with a commercially available or synthesized precursor that already contains the desired halogenation pattern. For example, 2-fluoro-3-chlorobenzaldehyde or 2-fluoro-3-chlorotoluene could serve as a starting point. google.com These precursors can then be elaborated to the homophenylalanine structure through various synthetic transformations, such as a Strecker synthesis or an Erlenmeyer-Plöchl reaction followed by reduction and resolution. The synthesis of 2-fluoro-3-chlorobenzaldehyde itself can be achieved from 2,3-dichlorobenzonitrile (B188945) through steps of fluorination, hydrolysis, reduction, and oxidation. google.com

Building the target molecule often relies on a retrosynthetic approach, starting from simpler, more accessible precursors. researchgate.netnih.gov A plausible route would begin with the synthesis of the halogenated aromatic aldehyde, 2-fluoro-3-chlorobenzaldehyde. google.com This aldehyde can then undergo a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester. Subsequent Michael addition of a chiral nitrogen nucleophile, or an asymmetric hydrogenation, would establish the amino acid backbone with the correct stereochemistry.

Another strategy involves the derivatization of a pre-existing amino acid. While less direct for this specific substitution pattern, methods exist to functionalize the aromatic ring of phenylalanine or its derivatives. However, achieving the desired 2,3-dihalo substitution pattern with high regioselectivity via electrophilic aromatic substitution on a pre-formed amino acid is generally difficult. nih.gov Therefore, building the molecule from a halogenated precursor is often the more viable approach.

Fmoc Introduction and Orthogonal Protecting Group Chemistry

Once the halogenated L-homophenylalanine is synthesized, the α-amino group must be protected to allow for its use in solid-phase peptide synthesis (SPPS). researchgate.net The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used for this purpose. wikipedia.org

The Fmoc group is typically introduced by reacting the amino acid with Fmoc-Cl or, more commonly, Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) under basic conditions. wikipedia.orgtotal-synthesis.com Fmoc-OSu is often preferred due to its greater stability and the reduced formation of side products. total-synthesis.com

The use of the Fmoc group is a cornerstone of orthogonal protecting group strategy in SPPS. iris-biotech.defiveable.me This strategy allows for the selective removal of different protecting groups under distinct chemical conditions. nih.gov In a typical Fmoc/tBu strategy, the N-terminal Fmoc group is removed with a base (like piperidine), while side-chain protecting groups (like tert-butyl, tBu) and the resin linker are cleaved with a strong acid (like trifluoroacetic acid, TFA). researchgate.netiris-biotech.de This orthogonality is crucial for the stepwise assembly of a peptide chain without damaging the growing peptide or the solid support. nih.gov

Optimization of Reaction Conditions for Synthesis Efficiency and Stereocontrol

Maximizing the yield and maintaining stereochemical purity are paramount throughout the synthesis. This requires careful optimization of various reaction parameters.

Solvent and Temperature: The choice of solvent can significantly influence reaction rates and stereoselectivity. For instance, in asymmetric hydrogenations or phase-transfer catalysis, the polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex, thereby impacting the diastereomeric or enantiomeric ratio of the product. Temperature control is also critical, as lower temperatures often lead to higher stereoselectivity.

Catalyst and Reagent Loading: In catalytic reactions, the catalyst loading must be optimized to balance reaction time and cost. For stereoselective syntheses, the nature of the chiral catalyst or auxiliary is the most critical factor. nih.gov For example, in enzymatic reductions, the choice of enzyme and any necessary cofactors will dictate the efficiency and stereochemical outcome. researchgate.net

pH Control: In aqueous reactions, particularly those involving enzymes, pH control is essential for maintaining optimal enzyme activity and stability. nih.gov For chemical transformations, pH can affect the protonation state of reactants and intermediates, influencing reaction pathways and yields.

A systematic approach, often employing Design of Experiments (DoE), is used to screen and optimize these parameters to achieve the most efficient and stereocontrolled synthesis.

Advanced Isolation and Purification Techniques for Halogenated Amino Acid Derivatives

The final product, N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH, must be isolated and purified to a high degree of chemical and stereochemical purity.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. acs.org By carefully selecting the solvent system, it is possible to selectively crystallize the desired product, leaving impurities behind in the mother liquor. For amino acid derivatives, adjusting the pH can be used to induce crystallization by reaching the isoelectric point.

Chromatography: Various chromatographic techniques are indispensable for the purification of complex organic molecules.

Silica Gel Chromatography: This is a standard method for purifying reaction intermediates and the final product. The choice of eluent system (a mixture of polar and non-polar solvents) is critical for achieving good separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique used for the final purification of the Fmoc-protected amino acid. It is particularly effective for separating closely related impurities. ajpamc.com

Chiral Chromatography: To confirm the enantiomeric purity of the final product, chiral HPLC is often employed. This technique uses a chiral stationary phase to separate enantiomers, allowing for the quantification of the enantiomeric excess (ee).

The purification of Fmoc-amino acids can be enhanced by washing the crude product with solvents like toluene (B28343) or isopropyl alcohol to remove process-related impurities before final purification steps. ajpamc.com

Incorporation of N Fmoc L Homophe 2 F,3 Cl Oh into Peptidic Architectures

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. gyrosproteintechnologies.comneulandlabs.com The successful incorporation of a sterically demanding and electronically modified amino acid like this compound via SPPS requires careful consideration of coupling chemistry, potential side reactions, and compatibility with protective group schemes. nih.govresearchgate.net

Coupling Chemistry and Efficiency Considerations for Hindered Amino Acids

The primary challenge in incorporating this compound is overcoming the steric hindrance presented by the di-substituted phenyl ring and the homophenylalanine side chain. Such bulky residues can significantly slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. gyrosproteintechnologies.comcem.com Experience with other hindered amino acids, such as N-methylated residues or α,α-disubstituted amino acids, provides a roadmap for effective coupling strategies. cem.com

To drive the reaction to completion, highly efficient coupling reagents are necessary. bachem.com A comparison of common strategies for coupling hindered amino acids is presented below.

Table 1: Coupling Strategies for Sterically Hindered Amino Acids

Coupling Strategy Reagents Key Features & Considerations
Carbodiimides with Additives DIC / HOBt or Oxyma Pure A classic and cost-effective method. The use of additives like HOBt or its safer, more effective analogue Oxyma Pure is crucial to accelerate the reaction and suppress racemization. peptide.com
Uronium/Aminium Salts HBTU, HATU, HCTU, COMU These reagents form highly reactive species (active esters) that can overcome significant steric barriers. HATU is particularly effective for difficult couplings. bachem.comsigmaaldrich.com COMU offers comparable efficiency to HATU with improved safety and solubility profiles. bachem.com
Phosphonium Salts PyBOP, PyAOP Strong activating agents, though their use can sometimes be associated with higher costs and more complex byproducts.
Microwave-Assisted SPPS Any of the above Applying microwave energy can dramatically accelerate coupling reactions, driving even difficult couplings of bulky amino acids to completion in a fraction of the time required at room temperature. cem.com
In situ Generation of Amino Acid Fluorides TFFH Amino acid fluorides are highly reactive and particularly well-suited for coupling sterically demanding residues. bachem.com

For this compound, a combination of a potent coupling reagent like HATU or COMU, potentially with extended reaction times or double coupling protocols, would likely be required for efficient incorporation. gyrosproteintechnologies.com The use of microwave-assisted SPPS could also be highly beneficial. cem.com

Compatibility with Various Orthogonal Protecting Group Schemes

The Fmoc/tBu strategy is the most common approach in modern SPPS. nih.gov It relies on the principle of orthogonality, where the temporary Nα-Fmoc group is removed by a mild base (e.g., piperidine), while the permanent side-chain protecting groups (often tert-butyl ethers, esters, or carbamates) and the resin linker are stable to base but labile to strong acid (e.g., trifluoroacetic acid, TFA). acs.orgtotal-synthesis.comresearchgate.net

When incorporating this compound, its compatibility with this scheme is paramount. The Nα-Fmoc group itself is standard. total-synthesis.com The key considerations are the stability of the 2-fluoro and 3-chloro substituents on the phenyl ring. Both fluorine and chlorine atoms are generally stable to the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine (B6355638) for Fmoc removal and the final cleavage with TFA.

The use of this compound would be compatible with a wide range of standard acid-labile side-chain protecting groups used for other amino acids in the peptide sequence, such as:

Boc (tert-butyloxycarbonyl) for Lys, Trp

tBu (tert-butyl) for Ser, Thr, Tyr, Asp, Glu iris-biotech.de

Trt (trityl) for Asn, Gln, His

This compatibility allows for the seamless integration of this compound into complex peptide sequences alongside other functionalized or protected amino acids, enabling the synthesis of highly tailored peptidic molecules. researchgate.net

Solution-Phase Peptide Synthesis Approaches for Complex Sequences

While SPPS is dominant, solution-phase peptide synthesis remains a valuable strategy, particularly for the large-scale production of peptides or for segments that are difficult to assemble on a solid support. youtube.comyoutube.com In this approach, all reactions are carried out in a suitable solvent, and intermediates are purified after each step.

The incorporation of this compound into a peptide via solution-phase methods would follow the general principles of this strategy. The synthesis could proceed by sequentially adding amino acids to a C-terminally protected residue or through a convergent approach where smaller peptide fragments are synthesized separately and then joined together (ligation). nih.gov

Key advantages for a complex amino acid like this compound include:

Improved Monitoring: Each coupling and deprotection step can be closely monitored by standard analytical techniques (TLC, HPLC, NMR), and intermediates can be fully characterized.

Scalability: Solution-phase synthesis is often more readily scaled up for industrial production compared to SPPS.

Overcoming Aggregation: On-resin aggregation, which can be a problem in SPPS with hydrophobic sequences, is avoided. nih.gov

The same coupling reagents used in SPPS (e.g., carbodiimides, uronium salts) are employed in solution-phase synthesis. bachem.com Purification typically involves extraction and crystallization, which can be challenging but allows for very high purity of the final product.

Chemoenzymatic and Genetic Encoding Strategies for Non-Canonical Amino Acids

Beyond traditional chemical synthesis, advanced biological and semi-synthetic methods offer powerful ways to incorporate non-canonical amino acids (ncAAs) into proteins. portlandpress.com These strategies can achieve site-specific insertion with the precision of the cellular translational machinery. The introduction of halogenated amino acids, in particular, is a subject of growing interest for modulating the bioactivity and structural properties of peptides and proteins. nih.govnih.gov

Development and Application of Genetic Code Expansion Systems for Homophenylalanine Derivatives

The ability to incorporate amino acids beyond the canonical 20 allows for the precise modification of proteins, opening up new avenues for research and biotechnology. nih.govnih.gov This process, known as genetic code expansion, enables the site-specific insertion of non-canonical amino acids (ncAAs) with unique chemical functionalities into a growing polypeptide chain. nih.gov The technique relies on engineered biological machinery that operates independently of the host cell's own translational apparatus. pnas.orgnih.gov Homophenylalanine derivatives, which feature an extra methylene (B1212753) group in the side chain compared to phenylalanine, are a class of ncAAs of significant interest for protein engineering. Their incorporation can introduce novel steric and electronic properties, making them valuable tools for studying protein structure and function.

Genetic code expansion is primarily achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). addgene.org An orthogonal pair is one that functions in a host organism without cross-reacting with the endogenous synthetases or tRNAs. nih.gov This exclusivity is crucial for the fidelity of protein translation. The process typically involves reassigning a codon, often a rare stop codon like the amber codon (UAG), to encode the desired ncAA. addgene.org

The core components and general workflow for the site-specific incorporation of an ncAA are summarized below:

ComponentFunction
Non-Canonical Amino Acid (ncAA) The desired amino acid (e.g., a homophenylalanine derivative) supplied to the cell culture medium.
Orthogonal aaRS An engineered enzyme that specifically recognizes and "charges" the ncAA onto the orthogonal tRNA. wikipedia.org
Orthogonal tRNA A tRNA, often with an anticodon that recognizes a reassigned codon (e.g., the UAG stop codon), which is exclusively charged by the orthogonal aaRS. pnas.org
Modified Gene of Interest The gene encoding the target protein is mutated to include the reassigned codon at the desired insertion site for the ncAA.
Host Organism An organism (e.g., E. coli or mammalian cells) that expresses the orthogonal pair and the modified gene, and utilizes the supplied ncAA during protein synthesis. nih.gov

The development of a genetic code expansion system for a specific ncAA, such as a homophenylalanine derivative, hinges on the creation of a suitable orthogonal aaRS. Naturally occurring synthetases are highly specific for their cognate amino acids. frontiersin.org Therefore, to make an aaRS that recognizes a homophenylalanine derivative, its amino acid binding site must be re-engineered. This is typically accomplished through directed evolution, a process involving iterative rounds of library generation and selection.

Scientists start with a promising aaRS candidate, such as tyrosyl-tRNA synthetase (TyrRS) or pyrrolysyl-tRNA synthetase (PylRS), and generate a large library of mutants with variations in the amino acid binding pocket. nih.govnih.gov This library is then subjected to selection pressures. A positive selection step ensures that only cells containing a functional aaRS that successfully incorporates the target ncAA can survive. This is often linked to the expression of a survival-conferring gene, like an antibiotic resistance gene, which contains an in-frame amber codon. nih.gov A subsequent negative selection step removes any synthetases that show cross-reactivity with the 20 canonical amino acids. nih.gov This dual-selection strategy isolates aaRS variants that are both active and highly specific for the desired homophenylalanine derivative.

The application of these systems allows for the creation of proteins with tailored properties. Incorporating homophenylalanine derivatives, including those with halogen substitutions like this compound (after deprotection), can serve several purposes:

Probing Protein Environments: Halogen atoms like fluorine can serve as sensitive NMR probes to report on the local environment within a protein.

Altering Receptor Binding: The increased size of the homophenylalanine side chain can be used to probe or enhance interactions within a receptor's binding pocket.

Enhancing Protein Stability: The unique properties of substituted homophenylalanine can contribute to the thermal or chemical stability of a protein.

The chemical diversity that can be introduced using this technology is vast. Below is a table of representative homophenylalanine derivatives and other related ncAAs that can be incorporated into proteins using engineered aaRS/tRNA pairs.

Compound NameStructurePotential Application
L-HomophenylalanineAmino acid with a benzyl (B1604629) group attached to an ethyl side chainProbing steric limits in enzyme active sites
N-Fmoc-L-HomoPhe(3-Cl)-OHFmoc-protected L-homophenylalanine with a chlorine atom at the 3-position of the phenyl ringPrecursor for introducing a chlorinated homophenylalanine for altered electronic properties
N-Fmoc-L-HomoPhe(3-I)-OHFmoc-protected L-homophenylalanine with an iodine atom at the 3-position of the phenyl ringPrecursor for heavy-atom derivative for X-ray crystallography
This compoundFmoc-protected L-homophenylalanine with fluorine and chlorine atoms on the phenyl ringPrecursor for creating dual-halogenated probes for advanced spectroscopic studies

Mechanistic Impact of N Fmoc L Homophe 2 F,3 Cl Oh on Peptide Structure and Intermolecular Interactions

Conformational Analysis and Secondary Structure Modulation by Halogenated Homophenylalanine

The introduction of halogen atoms and an additional methylene (B1212753) group in the side chain of N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH has profound effects on the conformational landscape of a peptide. The size, electronegativity, and position of the halogen substituents, combined with the increased flexibility of the homophenylalanine backbone, dictate the local and global folding of the peptide chain.

The substitution of hydrogen with fluorine and chlorine on the phenyl ring of homophenylalanine significantly alters the amino acid's conformational preferences, which in turn influences the secondary structure of the peptide. The introduction of fluorine, in particular, can modulate properties such as acidity, lipophilicity, and conformation. nih.gov

Research on peptides containing fluoro-substituted β-amino acids has demonstrated that the stereochemistry of the amino acid directly affects the three-dimensional structure of the peptide. nih.gov For instance, certain configurations of fluoro-β-amino acids can promote the formation of stable, extended β-strand conformations, which then self-assemble into antiparallel β-sheets stabilized by intermolecular hydrogen bonds and π-π interactions. nih.gov This suggests that the specific 2-fluoro, 3-chloro substitution pattern on the aromatic ring of homophenylalanine can be strategically employed to favor β-sheet structures.

Table 1: Predicted Conformational Propensities of Peptides Incorporating Halogenated Homophenylalanine

Structural Level Predicted Impact of this compound Rationale
Local Conformation (Dihedral Angles) Restricted rotation of the χ1 and χ2 angles. Steric hindrance from the ortho-fluoro and meta-chloro substituents. Electronic repulsion/attraction between halogens and backbone atoms.
Secondary Structure (Helix) Generally destabilizing. The bulky, rigid side chain may disrupt the regular hydrogen-bonding pattern of an α-helix. The homophenylalanine backbone extension adds flexibility that can be incompatible with helical structures.
Secondary Structure (Sheet) Potentially stabilizing, promoting β-sheet formation. Halogenated aromatic rings can enhance intermolecular interactions, including modified π-π stacking and halogen bonds, which can stabilize sheet structures. nih.gov

Aromatic and Halogen Bonding Interactions within Peptide Systems

The di-halogenated phenyl ring of this compound is a hub for non-covalent interactions that are critical for peptide and protein structure. The introduction of electron-withdrawing fluorine and chlorine atoms modifies the electronic distribution of the aromatic ring, influencing its π–π stacking behavior and enabling it to participate in halogen bonding.

Aromatic or π–π stacking interactions are crucial for protein structure and ligand binding. acs.org These interactions are significantly modulated by the progressive fluorination of aromatic residues. acs.orgnih.gov The introduction of highly electronegative fluorine and chlorine atoms onto the phenyl ring of homophenylalanine withdraws electron density, creating an electron-poor (quadrupole-positive) aromatic face.

This alteration has two primary consequences for π–π stacking:

Altered Stacking Geometry: Unsubstituted aromatic rings typically favor a parallel-displaced or T-shaped stacking arrangement to minimize electrostatic repulsion between their electron-rich π-faces. By making the ring of HomoPhe(2-F,3-Cl) electron-poor, the electrostatic landscape is changed, potentially favoring face-to-face stacking with electron-rich aromatic partners, such as tryptophan or tyrosine.

Modulated Interaction Energy: The strength of the stacking interaction is altered. Studies on fluorinated tryptophan analogues have shown that the electrostatic component of π–π interactions significantly contributes to binding affinity. nih.gov Progressive fluorination, which makes the aromatic ring more electron-poor, can systematically tune the binding energy in protein-ligand complexes. acs.orgnih.gov Therefore, incorporating HomoPhe(2-F,3-Cl) can either strengthen or weaken stacking interactions depending on the electronic nature of the interacting partner. For instance, analogs of the peptide hormone Somatostatin containing 3',5'-difluorophenylalanine were found to engage in π-π interactions with other phenylalanine residues. nih.gov

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a hydroxyl group in a peptide backbone or side chain. acs.orgnih.gov The formation of a σ-hole is due to an anisotropic distribution of electron density on the halogen atom. acs.org

The ability of the halogens in HomoPhe(2-F,3-Cl) to form halogen bonds differs:

Chlorine: As a larger and more polarizable halogen, chlorine readily forms halogen bonds. Crystal structure analyses of dihalophenols have shown that chlorine can participate in "type II" contacts, which are true halogen bonds involving the electrophilic region of one halogen and the nucleophilic region of another atom. nih.gov

Fluorine: Due to its low polarizability and high electronegativity, fluorine is a very weak halogen bond donor and generally does not form significant halogen bonds. acs.org

In a peptide containing HomoPhe(2-F,3-Cl), the chlorine atom at the 3-position is capable of forming a stabilizing halogen bond with a nearby Lewis base, such as the backbone carbonyl oxygen of a neighboring residue. This interaction is highly directional and can act as a "molecular tool" to enforce specific conformations, such as β-hairpins, thereby stabilizing the peptide's secondary structure. acs.org The backbone carbonyl oxygen is the most common halogen bond acceptor found in protein binding sites. acs.org

Table 2: Halogen Bond Donor Potential

Halogen Electronegativity (Pauling Scale) Polarizability (ų) Halogen Bond Donor Strength
Fluorine (F) 3.98 0.56 Very Weak / Negligible
Chlorine (Cl) 3.16 2.18 Moderate
Bromine (Br) 2.96 3.05 Strong
Iodine (I) 2.66 4.7 Very Strong

Modulation of Peptide Stability and Dynamics

The incorporation of a synthetic amino acid like this compound can significantly enhance the stability of a peptide, not only by influencing its folded structure but also by increasing its resistance to enzymatic degradation.

Peptides often have limited therapeutic potential due to their rapid degradation by proteases, enzymes that cleave peptide bonds. A key strategy to overcome this is the introduction of non-canonical amino acids at or near protease cleavage sites. nih.gov

The unnatural structure of L-HomoPhe(2-F,3-Cl) enhances proteolytic resistance through several mechanisms:

Steric Hindrance: Proteases recognize specific amino acid sequences. The bulky di-halogenated phenyl group and the extended homophenylalanine backbone can sterically block the active site of a protease, preventing the peptide from binding effectively.

Altered Recognition: The electronic modifications to the phenyl ring and the different side-chain length change the chemical signature of the residue. Since protease recognition is highly specific to the shape and electronic properties of the substrate's side chains, the enzyme may no longer recognize the modified peptide as a substrate.

Incorporating fluorinated aromatic amino acids into proteins and peptides has been shown to increase their stability against catabolism. nih.gov Similarly, enzymatic halogenation of peptides has been explored as a method for post-synthesis modification to enhance functionality. nih.gov By replacing a natural amino acid, such as Phenylalanine or Tyrosine, with HomoPhe(2-F,3-Cl) at a known protease cleavage site, the peptide's half-life can be significantly extended.

Table 3: Illustrative Impact of Amino Acid Modification on Proteolytic Stability

Peptide Sequence Modification Relative Protease Resistance Underlying Mechanism
(Hypothetical) Ac-Lys-Phe -Ala-NH₂ None (Native) 1x (Baseline) Standard recognition and cleavage at Phenylalanine.
(Hypothetical) Ac-Lys-HomoPhe(2-F,3-Cl) -Ala-NH₂ Substitution with Halogenated Homophenylalanine >10x (Estimated) Steric hindrance and altered electronic profile prevent protease binding and catalysis. nih.govnih.gov
(Hypothetical) Ac-Lys-D-Phe -Ala-NH₂ Stereochemical Inversion >100x (Estimated) Proteases are chiral and typically cannot cleave bonds involving D-amino acids.

Alterations in Thermal and Chemical Stability

The incorporation of this compound into a peptide sequence is anticipated to modulate its thermal and chemical stability due to the unique properties of its constituent groups. The stability of peptides is influenced by factors including the strength of intramolecular and intermolecular bonds and resistance to chemical degradation under various conditions.

Thermal Stability: The thermal stability of a peptide is often assessed by techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). mdpi.com For Fmoc-protected amino acids and peptides, thermal decomposition typically involves the cleavage of the Fmoc group, followed by the degradation of the peptide backbone at higher temperatures. mdpi.combac-lac.gc.ca A study on various Fmoc-protected amino acids demonstrated a method for the thermal cleavage of the Fmoc group in solution at 120°C, indicating its relative thermal lability. chimia.chresearchgate.net The degradation of the peptide itself, involving processes like deamination and decarboxylation, generally occurs at significantly higher temperatures, often above 230°C. mdpi.com

Interactive Data Table: Comparative Thermal Decomposition of Related Peptides (Note: Data is illustrative and based on findings for related compounds to hypothesize the behavior of peptides containing this compound).

Compound/Peptide ClassKey Structural FeatureTypical Onset of Major Mass Loss (TGA)Anticipated Impact of this compound
Simple DipeptidesUnprotected amino acids~120-200°C (cyclization/decomposition) bac-lac.gc.caIncreased stability due to halogenation
Fmoc-Amino AcidsN-terminal Fmoc group~120°C (Fmoc cleavage in solution) chimia.chFmoc group remains a point of thermal lability
Peptides with Fluorinated PheC-F bonds on phenyl ringGenerally increased vs. non-fluorinated analogs nih.govThe 2-F and 3-Cl atoms are expected to enhance overall peptide stability

Chemical Stability: The chemical stability of a peptide containing this compound is largely dictated by the reactivity of the N-terminal Fmoc group and the inherent robustness of the modified amino acid residue. The Fmoc group is famously labile to basic conditions, typically being removed using secondary amines like piperidine (B6355638) during solid-phase peptide synthesis (SPPS). chimia.ch This susceptibility means that peptides containing this N-terminal group are inherently unstable in basic environments.

Conversely, the amino acid residue itself is expected to be highly stable. Halogenation of the phenyl ring generally increases metabolic and catabolic stability. nih.gov The strong C-F and C-Cl bonds are resistant to enzymatic degradation, which could prolong the half-life of a peptide containing this residue in a biological context. nih.gov However, certain side reactions associated with Fmoc chemistry, such as aspartimide formation or racemization at the C-terminal amino acid during activation, remain potential pathways for chemical degradation during synthesis, depending on the peptide sequence and coupling conditions. nih.gov The chlorine atom on the alanine (B10760859) side chain in Fmoc-L-Ala(3-Cl)-OH has been noted to be labile and reactive, prone to substitution or elimination depending on reaction conditions. iris-biotech.de While this is an alanine derivative, it suggests that the chloro group on the phenyl ring of homophenylalanine could potentially participate in unforeseen reactions, although aromatic substitution is generally less facile.

Effects on Specific Protein-Ligand and Protein-Protein Recognition Mechanisms

The introduction of a non-canonical amino acid like this compound into a peptide can profoundly influence its molecular recognition properties. These effects stem from the unique combination of steric bulk, hydrophobicity, and specific non-covalent interactions afforded by the modified residue. The recognition process is governed by a complex interplay of forces, including hydrophobic interactions, hydrogen bonds, and electrostatic interactions. nih.gov

The key structural features of this compound would contribute to binding in the following ways:

Fmoc Group: The large, aromatic, and hydrophobic fluorenyl group can dominate binding interactions, especially in shorter peptides. It can engage in strong π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp, His) in a protein's binding pocket. Its presence is also a driver for self-assembly into larger ordered structures, a phenomenon observed in Fmoc-amino acid hydrogels. nih.gov

Homophenylalanine Backbone: The additional methylene group in the side chain increases its length and flexibility compared to phenylalanine. This extension can allow the aromatic ring to probe deeper into hydrophobic pockets or to adopt orientations unavailable to a standard Phe residue, potentially altering binding specificity and affinity.

Halogen Substituents (2-F, 3-Cl): The fluorine and chlorine atoms are the most critical features for modulating specific recognition.

Enhanced Hydrophobicity: Fluorination, in particular, increases the hydrophobicity of the aromatic ring, which can strengthen interactions with nonpolar binding sites. nih.govnih.gov

Altered Electrostatics: The high electronegativity of fluorine and chlorine creates strong dipoles in the C-F and C-Cl bonds. This alters the quadrupole moment of the phenyl ring, influencing its interaction with the local electrostatic environment of a binding partner.

Halogen Bonding: The chlorine atom at the 3-position can participate in halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the outer side of the chlorine atom (the σ-hole) interacts favorably with a Lewis basic site, such as a backbone carbonyl oxygen, a serine/threonine hydroxyl group, or the nitrogen of a histidine side chain on a protein. This can add significant binding energy and specificity. Fluorine is typically not a strong halogen bond donor.

Interactive Data Table: Potential Intermolecular Interactions of this compound

Structural MoietyPotential Interaction TypeInteracting Partner on ProteinExpected Impact on Recognition
Fluorenyl Group π-π Stacking, HydrophobicAromatic residues (Phe, Tyr, Trp), Aliphatic residues (Leu, Ile, Val)Strong, non-specific affinity for hydrophobic/aromatic pockets
Homophenylalanine Hydrophobic, van der WaalsAliphatic and aromatic residuesEnhanced hydrophobic binding; altered positioning of the phenyl ring
Phenyl Ring π-π Stacking, HydrophobicAromatic residues, Aliphatic residuesCore hydrophobic and aromatic interactions
Chlorine Atom (3-Cl) Halogen Bonding, Dipole-DipoleCarbonyl oxygen, Hydroxyl groups, Lewis basesDirectional interaction, can enhance affinity and specificity
Fluorine Atom (2-F) Dipole-Dipole, HydrophobicPolar and nonpolar groupsModulates ring electronics, increases hydrophobicity

The strategic placement of these halogen atoms can therefore be used to fine-tune the binding affinity and selectivity of a peptide for its target protein. nih.gov The ability to form specific interactions like halogen bonds can be a powerful tool in rational drug design to achieve tight and selective binding. nih.gov

Characterization Methodologies for N Fmoc L Homophe 2 F,3 Cl Oh and Its Peptide Conjugates

Advanced Spectroscopic Techniques for Structural and Dynamic Elucidation

Spectroscopic methods are indispensable for probing the atomic and molecular architecture of N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH. These techniques provide a wealth of information, from the connectivity of atoms to the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy, including ¹⁹F NMR as a Probe

Of particular significance for this compound is the application of ¹⁹F NMR. researchgate.netd-nb.info The fluorine atom at the 2-position of the phenyl ring serves as a sensitive probe of the local electronic environment. nih.gov The ¹⁹F chemical shift is highly sensitive to changes in conformation and interactions with its surroundings, making it an invaluable tool for studying the dynamics of peptides incorporating this amino acid. d-nb.infonih.gov For instance, alterations in the ¹⁹F NMR spectrum upon peptide folding or ligand binding can provide detailed insights into these processes. nih.govnih.gov

Table 1: Representative NMR Data for Related Fmoc-Amino Acids

NucleusCompoundSolventChemical Shift (ppm)
¹HFmoc-Phe-OHDMSO-d₆12.78 (COOH), 7.89-7.21 (Aromatic & NH), 4.22-4.13 (CH & CH₂), 3.09-2.88 (CH₂)
¹³CFmoc-Phe-OHDMSO-d₆173.32 (C=O), 155.93 (C=O, urethane), 143.74-120.05 (Aromatic), 65.62 (CH₂), 55.51 (CH), 46.60 (CH, Fmoc), 36.51 (CH₂)
¹⁹FN-Fmoc-protected 3cCDCl₃Not specified

Note: Data for Fmoc-Phe-OH is provided as a reference for typical chemical shift ranges of the core structure. chemicalbook.comchemicalbook.com Specific shifts for this compound would be influenced by the additional methylene (B1212753) group and the chloro and fluoro substituents.

Mass Spectrometry for Sequence Verification and Purity Assessment

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for verifying the sequence of peptides into which it is incorporated. nih.gov Electrospray ionization (ESI) is a commonly used technique that allows for the gentle ionization of the molecule, typically yielding the protonated molecular ion [M+H]⁺ or other adducts. rsc.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound.

In the context of peptide conjugates, tandem mass spectrometry (MS/MS) is employed to fragment the peptide backbone, producing a series of characteristic ions that allow for the determination of the amino acid sequence. This is crucial for confirming the successful incorporation of the this compound residue at the desired position within the peptide chain. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

Ionization ModeExpected IonCalculated m/z
ESI+[M+H]⁺474.1119
ESI+[M+Na]⁺496.0938
ESI-[M-H]⁻472.0962

Note: These are calculated theoretical values for the specified ions.

Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for the analysis and purification of its peptide conjugates. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. rsc.orguci.edu

A reversed-phase HPLC system, typically employing a C18 column, is used to separate the target compound from any impurities or byproducts from the synthesis. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase, which usually consists of a mixture of water and an organic solvent like acetonitrile, often with trifluoroacetic acid as an ion-pairing agent. rsc.org The retention time of the compound under specific HPLC conditions serves as a key identifier, and the area under the peak is proportional to its concentration, allowing for quantitative purity assessment.

Table 3: Typical HPLC Parameters for Analysis of Fmoc-Amino Acids

ParameterCondition
ColumnReversed-phase C18
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA)
GradientA linear gradient of increasing Mobile Phase B
DetectionUV absorbance at 254 nm or 280 nm
Flow RateTypically 1 mL/min

The combination of these advanced spectroscopic and chromatographic methodologies provides a robust framework for the comprehensive characterization of this compound and its peptide derivatives, ensuring their quality and suitability for further research and development.

Computational and Theoretical Studies of N Fmoc L Homophe 2 F,3 Cl Oh Derivatives

Molecular Dynamics Simulations and Analysis of Conformational Energy Landscapes

Molecular dynamics (MD) simulations are instrumental in exploring the vast conformational space available to peptides and their derivatives. nih.gov For derivatives of N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH, MD simulations can elucidate how the halogen substitutions impact the peptide backbone and side-chain dihedral angles, ultimately shaping the conformational energy landscape. nih.gov

The presence of the bulky Fmoc protecting group, combined with the substituted phenyl ring of the homophenylalanine residue, introduces significant steric and electronic effects. MD simulations of similar Fmoc-di-fluorinated phenylalanine derivatives have shown that the position of the halogen atoms can dictate the self-assembly properties and the resulting nanostructure. researchgate.net For instance, simulations can reveal preferential side-chain orientations and the propensity to form specific secondary structures like β-hairpins or α-helices. rsc.org The conformational landscape is often a multifunnel energy surface, where different folded structures represent competing energy minima. rsc.org By mapping these landscapes, researchers can predict the most stable conformations and the pathways for conformational switching. rsc.org

Table 1: Key Parameters from Molecular Dynamics Simulations of Halogenated Phenylalanine Derivatives

ParameterDescriptionTypical Values/Observations
Radius of Gyration (Rg) A measure of the compactness of the peptide structure.Varies depending on the folded state (e.g., smaller for compact globular structures, larger for extended conformations). researchgate.net
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of superimposed protein structures.Used to assess conformational stability; low RMSD values indicate a stable structure.
Dihedral Angles (Φ, Ψ, χ) Determine the conformation of the peptide backbone and side chains.Halogenation can restrict the rotation around these angles, favoring specific conformations.
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to a solvent.Influenced by hydrophobic collapse, which is affected by halogenation.
Interatomic Distances Distances between specific atoms, used to identify non-covalent interactions.Crucial for identifying halogen bonds and other key interactions.

This table is illustrative and provides typical parameters analyzed in MD simulations of modified peptides. Actual values would be specific to the simulated system.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are essential for understanding the electronic properties of molecules like this compound. nih.govnih.gov These calculations provide insights into how the electron distribution is perturbed by the fluorine and chlorine substituents, which in turn governs the molecule's reactivity and interaction patterns.

DFT calculations can be used to determine a range of electronic descriptors. plos.org For example, the molecular electrostatic potential (MESP) surface visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govshd-pub.org.rs In halogenated aromatic rings, the area around the halogen atom, known as the σ-hole, often exhibits a positive electrostatic potential, making it a potential halogen bond donor. mdpi.com

Furthermore, QM calculations can predict reactivity indices such as chemical potential, hardness, and electrophilicity, which are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govplos.org These parameters are crucial for predicting how a peptide derivative will interact with other molecules, such as biological receptors or other peptide strands. chemrxiv.orgrsc.org

Table 2: Predicted Electronic Properties of a Model Halogenated Phenylalanine Derivative from DFT Calculations

PropertyDescriptionPredicted Effect of 2-F, 3-Cl Substitution
Dipole Moment A measure of the overall polarity of the molecule.Increased due to the high electronegativity of F and Cl atoms. s3waas.gov.invedantu.com
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Altered, which affects the molecule's chemical reactivity and stability. plos.org
Molecular Electrostatic Potential (MESP) The electrostatic potential mapped onto the electron density surface.Creates distinct positive and negative regions, indicating sites for intermolecular interactions. shd-pub.org.rsmdpi.com
Partial Atomic Charges The charge assigned to individual atoms in the molecule.The carbon atoms attached to F and Cl will have positive partial charges, while the halogens will be negative.

This table presents qualitative predictions based on established principles of halogen substitution. Specific values would require dedicated DFT calculations for this compound.

Prediction of Intermolecular Interaction Profiles, including Hydrophobic and Aromatic Contributions

The introduction of fluorine and chlorine atoms into the phenylalanine side chain dramatically alters its intermolecular interaction profile. While the core of the phenyl ring remains hydrophobic, the halogens introduce new types of non-covalent interactions, most notably halogen bonding. russelllab.orgquora.com

Hydrophobic and Aromatic Interactions: The phenyl ring of this compound contributes to hydrophobic interactions, driving the burial of the side chain within non-polar environments, such as the core of a protein or a lipid membrane. russelllab.orgnih.gov The aromatic nature of the ring also allows for π-stacking interactions with other aromatic residues like tryptophan or tyrosine. russelllab.orgnih.gov

Halogen Bonding: A key feature of halogenated compounds is their ability to form halogen bonds. This is a directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom from a peptide backbone or another side chain. nih.govacs.org The strength and geometry of these bonds can be predicted using computational methods. Analysis of protein-ligand complexes in the Protein Data Bank (PDB) shows that chlorine atoms have a propensity to interact with hydrophobic residues like leucine. nih.gov

Other Polar Interactions: The electronegativity of fluorine and chlorine can also lead to dipole-dipole interactions and the formation of weak hydrogen bonds with C-H groups on the aromatic ring acting as donors. shd-pub.org.rs

Computational analyses, such as QTAIM (Quantum Theory of Atoms in Molecules) and RDG (Reduced Density Gradient) plots, can be used to visualize and quantify these weak interactions, providing a detailed picture of the forces that stabilize peptide assemblies. mdpi.com

De Novo Design Principles for Incorporating Halogenated Amino Acids in Peptide Engineering

De novo peptide design involves creating novel peptide sequences with specific, predetermined functions. nih.govyoutube.com The unique properties of halogenated amino acids make them valuable building blocks in this field. cnr.it Incorporating derivatives of this compound into peptides can enhance their therapeutic potential by improving properties like metabolic stability, membrane permeability, and binding affinity. springernature.comnih.govnih.gov

The principles for incorporating such amino acids are guided by computational predictions:

Structural Scaffolding: Halogenation can be used to enforce specific secondary structures. For example, strategically placed halogen bonds can stabilize β-hairpins or other folded conformations, acting as a "molecular zipper". acs.org

Modulating Binding Affinity: The ability of halogens to form specific interactions can be exploited to enhance the binding of a peptide to its biological target. nih.govnih.gov For instance, a chlorine atom can be positioned to form a halogen bond with a backbone carbonyl oxygen in a receptor's binding pocket.

Improving Pharmacokinetics: Halogenation, particularly fluorination, can increase the hydrophobicity of a peptide, which can improve its ability to cross cell membranes. nih.govresearchgate.net It can also block sites of metabolic degradation, increasing the peptide's half-life. springernature.com

Fine-Tuning Electrostatics: The introduction of multiple halogens allows for the precise tuning of the electrostatic properties of an aromatic side chain, which can be critical for molecular recognition. researchgate.netnih.gov

Computational approaches, from MD simulations to QM calculations, are central to the successful de novo design of peptides containing halogenated amino acids. nih.govpnas.org These methods allow for the in silico testing of numerous designs before committing to expensive and time-consuming chemical synthesis. pnas.org

Applications and Future Directions in Chemical Biology and Material Science

Design of Peptidomimetics with Enhanced Functional Properties

Application in Macrocyclization Strategies for Improved Stability and Permeability

Macrocyclization is a widely used strategy to enhance the stability and cell permeability of peptide-based therapeutics. The conformational rigidity imposed by cyclization can protect the peptide backbone from proteolytic degradation and facilitate passive diffusion across cell membranes. The incorporation of N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH into a peptide sequence can promote specific turn structures that are amenable to cyclization. The halogen atoms can also modulate the lipophilicity of the resulting cyclic peptide, further influencing its membrane permeability. nih.gov

Induction of Specific Conformational Constraints for Bioactivity

The bioactivity of a peptide is intrinsically linked to its three-dimensional conformation. nih.gov The introduction of the bulky and electronically distinct 2-fluoro, 3-chloro-phenyl group of this compound can induce specific torsional angle constraints (phi, psi, and chi angles) within the peptide backbone. researchgate.netnih.gov These conformational biases can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. The fluorine atom, in particular, can alter the local electronic character of the peptide, which can be a critical determinant of its biological function. nih.gov

Development of Chemical Probes and Biosensors Utilizing Halogenated Amino Acids

Halogenated amino acids can serve as valuable components in the design of chemical probes and biosensors. The unique spectroscopic signatures of halogens, particularly fluorine, can be exploited for detection and imaging purposes. While not intrinsically fluorescent, the presence of the 2-fluoro, 3-chloro-phenyl group in this compound could be utilized in the development of probes for nuclear magnetic resonance (NMR) spectroscopy-based studies. Furthermore, the strategic placement of this amino acid within a peptide sequence could create a specific binding pocket for a target molecule, and the halogen atoms could serve as interaction points or reporters of binding events.

Contribution to Self-Assembling Peptide Systems and Advanced Biomaterials

Self-assembling peptides are a class of biomaterials with wide-ranging applications in tissue engineering, drug delivery, and nanotechnology. nih.gov The assembly process is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking. reading.ac.uk The N-terminal Fmoc group is a well-known driver of self-assembly due to its aromatic nature, which promotes π-stacking interactions. reading.ac.uk

The incorporation of this compound into a peptide sequence can significantly influence its self-assembly properties. The di-halogenated phenyl ring can participate in halogen bonding, a non-covalent interaction that can provide additional stability and directionality to the self-assembled nanostructures. This can lead to the formation of novel biomaterials with tailored mechanical and functional properties. For instance, hydrogels formed from such peptides could exhibit enhanced stiffness or unique molecular recognition capabilities. nih.gov

Future Research Avenues for Poly-Halogenated Non-Canonical Amino Acids in Advanced Bio-Organic Chemistry

The field of poly-halogenated non-canonical amino acids holds immense promise for the future of bio-organic chemistry. Further exploration of compounds like this compound is expected to yield novel insights and applications.

Future research will likely focus on:

Combinatorial Synthesis: The systematic synthesis and screening of peptide libraries containing various poly-halogenated amino acids to identify sequences with optimized therapeutic or material properties.

In Vivo Incorporation: Developing methods for the site-specific incorporation of these amino acids into proteins within living organisms, opening up new avenues for protein engineering and cellular studies. acs.orgresearchgate.net

Computational Modeling: Utilizing advanced computational methods to predict the conformational effects of poly-halogenation on peptide structure and to guide the rational design of novel biomolecules. nih.gov

Advanced Materials: Exploring the use of these amino acids in the creation of "smart" biomaterials that can respond to specific environmental stimuli, such as pH or the presence of certain enzymes. elsevierpure.com

The continued investigation into the unique properties of poly-halogenated non-canonical amino acids will undoubtedly expand the toolbox of chemical biologists and materials scientists, leading to the development of next-generation therapeutics and advanced functional materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical synthetic methodologies for preparing N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The synthesis of Fmoc-protected β-homoamino acids typically involves diastereoselective amidomethylation of Ti-enolates derived from oxazolidinone precursors. Key steps include:

  • Use of chiral auxiliaries (e.g., 3-acyl-4-isopropyl-5,5-diphenyloxazolidin-2-ones) to control stereochemistry .
  • Reaction with CbzNHCH2OMe/TiCl4 to introduce the side chain, achieving >90% diastereoselectivity .
  • Deprotection of the auxiliary with LiOH/NaOH, followed by Fmoc-protection under pH-controlled conditions (pH 7–9) to avoid protonation of free amines or Fmoc cleavage .
    • Data : Yields range from 60–70% for amidomethylation steps. Side reactions (e.g., dipeptide formation) are minimized by optimizing reagent stoichiometry and concentration .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

  • Methodology :

  • HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) and ESI-MS for molecular weight confirmation.
  • NMR : 1H and 13C NMR to verify stereochemistry, fluorine/chlorine substituent positions, and absence of impurities (e.g., residual solvents or byproducts) .
  • Elemental Analysis : Confirm elemental composition (C, H, N, Cl, F) with ≤0.4% deviation from theoretical values .
    • Data : Typical retention times for Fmoc-protected β-homoamino acids are 8–12 min on C18 columns (acetonitrile/water gradients) .

Q. What storage conditions are recommended for this compound to prevent degradation?

  • Methodology :

  • Store at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis of the Fmoc group .
  • Use desiccants (e.g., silica gel) in sealed containers to prevent moisture absorption, which can lead to aggregation or racemization .

Advanced Research Questions

Q. How does the introduction of 2-F and 3-Cl substituents on the homo-phenylalanine scaffold impact peptide conformational stability?

  • Methodology :

  • Circular Dichroism (CD) : Compare helicity/stability of peptides incorporating this compound vs. non-halogenated analogs.
  • Molecular Dynamics (MD) : Simulate halogen interactions (e.g., C–F···H–N or Cl–π) with backbone amides to assess stabilization effects .
    • Data : Fluorine’s electronegativity may enhance α-helix stability by 10–15% compared to non-halogenated residues, while chlorine’s bulkiness could restrict side-chain rotamers .

Q. What are the challenges in solid-phase peptide synthesis (SPPS) using this compound, and how can they be mitigated?

  • Methodology :

  • Coupling Efficiency : Use HATU/DIPEA in DMF for 2–4 hours to overcome steric hindrance from the β-homo backbone and halogen substituents .
  • Deprotection : Limit piperidine exposure to ≤20% (v/v) to avoid premature Fmoc cleavage while ensuring complete deprotection .
    • Data : Coupling yields for β-homoamino acids are typically 5–10% lower than α-amino acids due to increased steric bulk .

Q. How do environmental and metabolic stability profiles of this compound compare to non-halogenated analogs?

  • Methodology :

  • Ecotoxicity Testing : Assess biodegradability via OECD 301B (Ready Biodegradability) and bioaccumulation potential via logP measurements (target logP <3.5 to minimize PBT risks) .
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify oxidative metabolites (e.g., defluorination or dechlorination) .
    • Data : Preliminary data suggest no acute toxicity (LD50 >2000 mg/kg in rats), but long-term ecotoxicological data (e.g., BCF, PNEC) remain unavailable .

Data Contradictions and Recommendations

  • Stereochemical Control : While Ti-enolate methods achieve high diastereoselectivity (>90%), alternative approaches (e.g., enzymatic resolution) may improve scalability for industrial applications .
  • Ecotoxicity Gaps : The absence of bioaccumulation (BCF) and soil mobility data necessitates caution in waste disposal. Treat effluent with activated carbon filtration before release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.